Ácido 1-fenil-1H-pirazol-5-carboxílico

Descripción general

Descripción

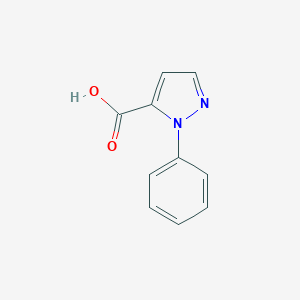

1-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a carboxylic acid group. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The unique structure of 1-phenyl-1H-pyrazole-5-carboxylic acid makes it an interesting subject for research and development.

Aplicaciones Científicas De Investigación

1-Phenyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 1-phenyl-1H-pyrazole-5-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .

Mode of Action

It is believed to interact with its target, hematopoietic prostaglandin d synthase, leading to changes in the production of prostaglandin d2

Biochemical Pathways

The biochemical pathways affected by 1-phenyl-1H-pyrazole-5-carboxylic acid are likely related to the prostaglandin synthesis pathway, given its target. By interacting with Hematopoietic prostaglandin D synthase, it may influence the production of prostaglandin D2, thereby affecting downstream effects such as inflammation and allergic responses .

Pharmacokinetics

It is known that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 1-phenyl-1H-pyrazole-5-carboxylic acid’s action are likely to be related to its influence on prostaglandin D2 production. By modulating this process, it could potentially affect a range of physiological responses, including inflammation and allergic reactions .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structure of the pyrazole, including the presence of the phenyl and carboxylic acid groups .

Cellular Effects

Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with biomolecules . They may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 182-186°C .

Metabolic Pathways

Pyrazoles can be involved in various metabolic pathways, depending on their specific structures and the enzymes or cofactors they interact with .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,3-diketones with hydrazines. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-phenyl-1H-pyrazole-5-carboxylic acid often employs scalable and cost-effective methods. One-pot multicomponent reactions, which combine several reactants in a single step, are favored for their efficiency and high yields . Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly popular in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the carboxylic acid group to yield alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Actividad Biológica

1-Phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

1-Phenyl-1H-pyrazole-5-carboxylic acid features a pyrazole ring with a phenyl substituent and a carboxylic acid functional group, contributing to its unique chemical reactivity and solubility. The molecular formula is with a molecular weight of 192.18 g/mol. The presence of the carboxylic acid enhances its interaction with biological targets, making it a valuable candidate for drug development.

Biological Activity Overview

The biological activity of 1-phenyl-1H-pyrazole-5-carboxylic acid includes:

- Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics .

- Anticancer Potential : Research indicates that 1-phenyl-1H-pyrazole-5-carboxylic acid exhibits cytotoxic effects on cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

The mechanisms through which 1-phenyl-1H-pyrazole-5-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes, such as O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis. It binds to the enzyme's active site, preventing substrate access and thereby inhibiting its activity .

- Receptor Modulation : It may also interact with specific receptors, acting as either an agonist or antagonist, which can influence various signaling pathways within cells .

Case Studies and Experimental Data

Several studies have explored the biological activity of 1-phenyl-1H-pyrazole-5-carboxylic acid:

-

Anti-inflammatory Effects :

- A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential for managing chronic inflammatory conditions.

- Anticancer Activity :

- Enzyme Inhibition Studies :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYDUXCFCARXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285029 | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-77-3 | |

| Record name | 1133-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural significance of 1-phenyl-1H-pyrazole-5-carboxylic acid in the formation of metal complexes?

A1: 1-Phenyl-1H-pyrazole-5-carboxylic acid (HL1) acts as a ligand in the formation of metal complexes with cobalt, nickel, and copper, as demonstrated in the study []. The carboxylic acid group (-COOH) acts as a binding site for the metal ions. In the synthesized complexes, HL1 coordinates to the metal centers, forming repeating units that extend into 1-D helical chains in the case of complexes 1-3. These chains further interact through hydrogen bonding with 4,4′-bipyridine molecules, creating intricate 3-D supramolecular networks [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.